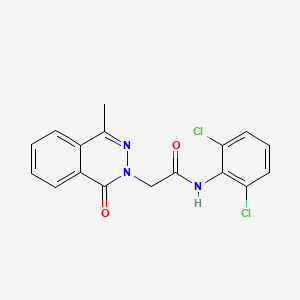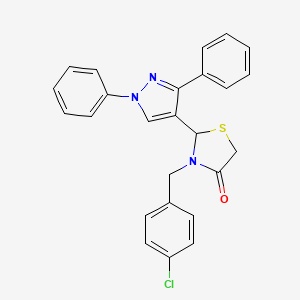
3-(4-chlorobenzyl)-2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chlorobenzyl)-2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazolidin-4-one is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of thiazolidinones, which have been studied for their diverse biological activities.
科学的研究の応用
3-(4-chlorobenzyl)-2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazolidin-4-one has been studied for its potential therapeutic applications in various fields of medicine. Some of the areas of research include:
1. Cancer therapy: Thiazolidinones have been studied for their anticancer properties, and this compound has shown promising results in inhibiting the growth of cancer cells.
2. Anti-inflammatory activity: Thiazolidinones have been studied for their anti-inflammatory properties, and this compound has shown potential in reducing inflammation.
3. Antimicrobial activity: Thiazolidinones have also been studied for their antimicrobial properties, and this compound has shown activity against various bacterial and fungal strains.
作用機序
The mechanism of action of 3-(4-chlorobenzyl)-2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazolidin-4-one is not fully understood. However, it is believed to act through various pathways, including inhibition of enzymes and modulation of signaling pathways. For example, thiazolidinones have been shown to inhibit the activity of histone deacetylases, which play a role in gene expression and cell differentiation. Additionally, thiazolidinones have been shown to modulate the activity of various signaling pathways, such as the NF-κB pathway, which plays a role in inflammation and cancer.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Some of these effects include:
1. Anticancer activity: this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
2. Anti-inflammatory activity: Thiazolidinones have been shown to reduce inflammation by inhibiting the activity of pro-inflammatory cytokines and enzymes.
3. Antimicrobial activity: Thiazolidinones have been shown to have activity against various bacterial and fungal strains.
実験室実験の利点と制限
3-(4-chlorobenzyl)-2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazolidin-4-one has several advantages and limitations for lab experiments. Some of the advantages include:
1. High yield: The synthesis of this compound typically yields around 70%, making it a relatively efficient synthesis.
2. Diverse biological activities: Thiazolidinones have been shown to have diverse biological activities, making them useful for studying various areas of research.
Some of the limitations include:
1. Limited solubility: this compound has limited solubility in water, which can make it difficult to work with in aqueous solutions.
2. Limited stability: Thiazolidinones can be sensitive to light and air, which can affect their stability over time.
将来の方向性
There are several future directions for research on 3-(4-chlorobenzyl)-2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazolidin-4-one. Some of these include:
1. Optimization of synthesis: Further optimization of the synthesis method could improve the yield and purity of the product.
2. Mechanistic studies: Further studies on the mechanism of action could provide insight into the biological activities of thiazolidinones.
3. Drug development: this compound could be further developed into a potential therapeutic agent for various diseases, such as cancer and inflammation.
4. Formulation development: Further studies on the solubility and stability of this compound could lead to the development of new formulations for improved delivery and efficacy.
Conclusion
In conclusion, this compound is a chemical compound with potential therapeutic properties. The synthesis method involves a multicomponent reaction, and the compound has been studied for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Further research is needed to fully understand the mechanism of action and to develop this compound into a potential therapeutic agent.
合成法
The synthesis of 3-(4-chlorobenzyl)-2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazolidin-4-one involves the reaction of 4-chlorobenzaldehyde, 1,3-diphenyl-1H-pyrazol-4-ylhydrazine, and thiosemicarbazide in the presence of a catalytic amount of acetic acid. The reaction proceeds through a multicomponent reaction, which results in the formation of the thiazolidinone ring. The yield of the reaction is typically around 70%, and the purity of the product can be improved through recrystallization.
特性
IUPAC Name |
3-[(4-chlorophenyl)methyl]-2-(1,3-diphenylpyrazol-4-yl)-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3OS/c26-20-13-11-18(12-14-20)15-28-23(30)17-31-25(28)22-16-29(21-9-5-2-6-10-21)27-24(22)19-7-3-1-4-8-19/h1-14,16,25H,15,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPDSYLJPVIYEKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(S1)C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)CC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-methoxyphenyl)-5-{[(4-methylpentyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4899868.png)
![4-chloro-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzenesulfonamide](/img/structure/B4899877.png)
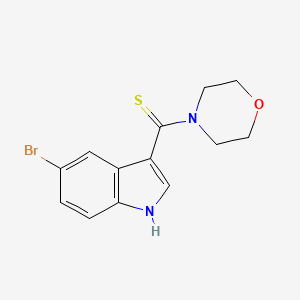
![(4-methoxyphenyl)[4-(trifluoromethyl)benzyl]amine](/img/structure/B4899891.png)
![2,2'-[[(2-ethylhexyl)imino]bis(methylene)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B4899899.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2,2-diphenylacetamide](/img/structure/B4899919.png)
![4-[3-(1-hydroxycyclohexyl)-2-propyn-1-yl]-4-propylmorpholin-4-ium iodide](/img/structure/B4899925.png)
![1-[(2-methyl-1-piperidinyl)methyl]-1H-indole-2,3-dione](/img/structure/B4899953.png)
![propyl 2-chloro-5-(5-{[1-(3-chloro-4-methylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)benzoate](/img/structure/B4899959.png)
![N-({[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-3,5-dimethoxybenzamide](/img/structure/B4899966.png)
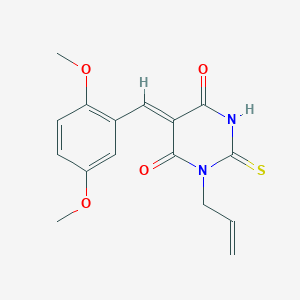
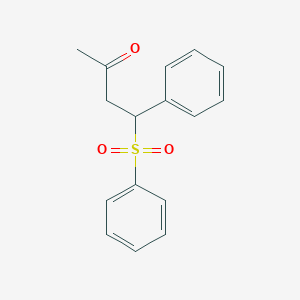
![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B4899992.png)
